2-(4-Fluorophenyl)-6-hydroxy-4H-naphtho[1,2-b]pyran-4-one
CAS No.: 652138-40-4
Cat. No.: VC16814904
Molecular Formula: C19H11FO3
Molecular Weight: 306.3 g/mol
* For research use only. Not for human or veterinary use.
![2-(4-Fluorophenyl)-6-hydroxy-4H-naphtho[1,2-b]pyran-4-one - 652138-40-4](/images/structure/VC16814904.png)
Specification
CAS No. | 652138-40-4 |
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Molecular Formula | C19H11FO3 |
Molecular Weight | 306.3 g/mol |
IUPAC Name | 2-(4-fluorophenyl)-6-hydroxybenzo[h]chromen-4-one |
Standard InChI | InChI=1S/C19H11FO3/c20-12-7-5-11(6-8-12)18-10-17(22)15-9-16(21)13-3-1-2-4-14(13)19(15)23-18/h1-10,21H |
Standard InChI Key | WLGHIXFAVGTVAJ-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C2C(=C1)C(=CC3=C2OC(=CC3=O)C4=CC=C(C=C4)F)O |
Introduction
Structural Characterization and Molecular Geometry
Core Framework and Substituent Effects
Synthetic Methodologies
Friedel-Crafts Allenylation and Cyclization
A common route to naphthopyranones involves acid-catalyzed reactions between naphthols and propargylic alcohols. For example, heating 4-methoxy-1-naphthol with 1,1-diarylprop-2-yn-1-ols in the presence of p-toluenesulfonic acid (pTsOH) yields 2,2-diaryl-6-methoxy-2H-naphtho[1,2-b]pyrans, which undergo demethylation to produce 6-hydroxy derivatives . Adapting this method, 2-(4-fluorophenyl)-6-hydroxy-4H-naphtho[1,2-b]pyran-4-one could be synthesized via:
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Allenylation: 4-Hydroxy-1-naphthol reacts with 1-(4-fluorophenyl)prop-2-yn-1-ol under acidic conditions (e.g., pTsOH in 1,2-dichloroethane at 80°C).
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6-endo-dig Cyclization: The intermediate undergoes intramolecular cyclization to form the pyranone ring.
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Demethylation: If a methoxy precursor is used, boron tribromide (BBr₃) in dichloromethane removes the methyl group to yield the hydroxylated product.
Table 1: Optimization of Synthetic Conditions
Catalyst (10 mol%) | Solvent | Temperature (°C) | Yield (%) |
---|---|---|---|
pTsOH·H₂O | 1,2-DCE | 80 | 70 |
TfOH | 1,2-DCE | 80 | 57 |
FeCl₃·6H₂O | 1,2-DCE | 80 | 20 |
Data adapted from analogous syntheses .
Photochromic Behavior and Tautomerism
Ring-Opening Mechanism
Upon UV irradiation (λ = 300–350 nm), the pyranone ring undergoes electrocyclic opening to form a merocyanine dye. For 2-(4-fluorophenyl)-6-hydroxy derivatives, this process generates two isomers:
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(Z)-Merocyanine: Forms transiently under brief irradiation, with λ<sub>max</sub> ≈ 450 nm.
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(E)-Merocyanine: Stabilized under prolonged irradiation or acidic conditions, exhibiting λ<sub>max</sub> ≈ 520 nm .
The fluorine substituent enhances the thermal stability of the (E)-isomer by reducing electron density at the allylidene moiety, as evidenced by DFT calculations .
Acid-Mediated Tautomerism
In acidic media, the hydroxyl group at position 6 undergoes protonation, shifting the tautomeric equilibrium toward the keto form. This enhances the compound’s solubility in polar solvents and modulates its photochromic response.
Challenges and Future Directions
Synthetic Limitations
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Low Yields: Cyclization steps often suffer from competing Meyer–Schuster rearrangements, reducing yields to <50% .
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Purification Difficulties: Merocyanine byproducts require chromatographic separation using silica gel modified with triethylamine.
Functionalization Strategies
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C-3 Modification: Introducing electron-donating groups (e.g., -NH₂) could redshift absorption maxima for solar energy applications.
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Metal Complexation: The keto-enol tautomer may coordinate to transition metals, enabling catalytic or sensing applications.
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